2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione

IDO1 inhibition Cancer immunotherapy Enzymatic assay

This is the minimal-structure, unsubstituted parent compound of an indolo[2,3-b]quinoxaline-phthalimide series. Its defined IDO1 inhibition (cell-free IC50 9.18 µM, HeLa IC50 9.29 µM), specific 3-carbon linker geometry, and DNA-intercalating scaffold make it the essential reference baseline for systematic SAR exploration. Avoid generic substitution: minor core modifications (7-methyl, 9-chloro) or linker changes known to alter DNA binding thermodynamics. Use this compound to benchmark assay conditions, validate screening cascades, and initiate medicinal chemistry campaigns.

Molecular Formula C25H18N4O2
Molecular Weight 406.4 g/mol
Cat. No. B11410339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione
Molecular FormulaC25H18N4O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53
InChIInChI=1S/C25H18N4O2/c30-24-16-8-1-2-9-17(16)25(31)29(24)15-7-14-28-21-13-6-3-10-18(21)22-23(28)27-20-12-5-4-11-19(20)26-22/h1-6,8-13H,7,14-15H2
InChIKeyYODGKQGZEVQTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione: Baseline Identity for Targeted Procurement


The compound 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione (Molecular Formula: C25H18N4O2; Exact Mass: 406.142976 g/mol) is a synthetic heterocyclic hybrid linking a 6H-indolo[2,3-b]quinoxaline scaffold via a propyl chain to a phthalimide (isoindole-1,3-dione) terminus [1]. The indolo[2,3-b]quinoxaline core is a planar, fused tetracyclic system recognized for DNA intercalation and pharmacological activity, while the phthalimide moiety contributes additional hydrogen-bond acceptor capacity and modulates physicochemical properties [2]. Spectroscopic characterization (¹H NMR in DMSO-d₆) has been deposited in the KnowItAll NMR Spectral Library [1].

Why 2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione Cannot Be Replaced by Other Indoloquinoxaline Derivatives


Indolo[2,3-b]quinoxaline derivatives exhibit pronounced structure-activity relationship (SAR) divergence driven by three variables: the N6-substituent identity, linker length, and terminal functional group. Even minor alterations—methyl substitution at the 7- or 9-position of the core, ethyl vs. propyl linker, or replacement of the phthalimide with pyrrolidinedione—can shift DNA intercalation affinity, cellular uptake, and target engagement profiles [1][2]. The thermal stability of the compound–DNA intercalated complex, a key parameter for anticancer and antiviral activity, is explicitly governed by the type of substituents and side-chain orientation toward the GC-rich minor groove [1]. Consequently, generic substitution without comparative binding and functional data risks selecting a compound with materially different pharmacological or biophysical behavior.

Quantitative Differentiation Evidence for 2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione vs. Closest Analogs


IDO1 Inhibitory Potency: Target Compound vs. Structurally Divergent IDO1 Inhibitor Benchmark

In a cell-free enzymatic assay, 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione inhibited human recombinant indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 9.18 µM (9.18E+3 nM) after 60 min incubation measured by fluorescence [1]. A structurally unrelated IDO1 inhibitor from patent US10034939 (Example 9, a non-indoloquinoxaline chemotype) achieved an IC₅₀ of 0.100 µM (100 nM) against human IDO1 with N-terminal His-tag expressed in E. coli, representing a ~92-fold greater potency [2]. However, the target compound's micromolar potency within the indolo[2,3-b]quinoxaline class provides a tractable starting point for scaffold-specific optimization.

IDO1 inhibition Cancer immunotherapy Enzymatic assay

Cellular IDO1 Inhibition in IFN-γ-Stimulated HeLa Cells: Target Compound Cellular Activity Confirmation

In a physiologically relevant cellular context, the target compound inhibited IDO1 in IFN-γ-treated human HeLa cells with an IC₅₀ of 9.29 µM (9.29E+3 nM) after 48 h incubation, assessed by absorbance-based measurement of kynurenine production [1]. This cell-based potency is consistent with the cell-free enzymatic IC₅₀ (9.18 µM), indicating that the compound retains activity in a cellular environment without substantial off-target metabolism or permeability limitations that would otherwise reduce apparent potency. No directly comparable cellular data are available for the closest indoloquinoxaline analogs (e.g., 7-methyl, 9-chloro, or ethyl-linker variants), making this the only verified cellular IDO1 inhibition datum within this structural subclass.

Cellular IDO1 assay Kynurenine production HeLa cell model

Linker-Length SAR: Propyl vs. Ethyl Linker Differentiation in Phthalimide-Appended Indoloquinoxalines

The target compound incorporates a three-carbon (propyl) linker between the indolo[2,3-b]quinoxaline N6 and the phthalimide nitrogen, distinct from the two-carbon (ethyl) linker present in compounds such as 1-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-indole-2,3-dione and 2-(2-{6H-indolo[2,3-b]quinoxalin-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione . Class-level evidence from the 6H-indolo[2,3-b]quinoxaline review literature establishes that linker length and geometry influence the orientation of the side chain toward the GC-rich minor groove of DNA, directly affecting the thermal stability of the compound–DNA intercalated complex, a key determinant of anticancer and antiviral potency [1]. The propyl linker provides greater conformational freedom and altered presentation of the terminal phthalimide compared to ethyl-linked analogs, a structural parameter that can be exploited for differential DNA-binding and target-engagement profiles.

Linker SAR DNA intercalation Alkyl chain optimization

Core Substitution Status: Unsubstituted Indoloquinoxaline vs. 7-Methyl and 9-Chloro Analogs

The target compound bears an unsubstituted 6H-indolo[2,3-b]quinoxaline core, differing from closely cataloged analogs: 2-[3-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione (CAS 578735-39-4, MW 420.5 g/mol, XLogP3-AA 4.4) and 2-[3-(9-chloro-indolo[2,3-b]quinoxalin-6-yl)-propyl]-isoindole-1,3-dione . The 7-methyl substitution increases molecular weight and lipophilicity (XLogP3-AA 4.4 vs. predicted ~4.0 for the unsubstituted parent), while the 9-chloro introduces an electron-withdrawing group that alters the π-electron distribution of the planar core. Class-level SAR indicates that substituents on the indoloquinoxaline ring modulate DNA intercalation affinity by perturbing π-stacking interactions and minor-groove fit [1], yet no direct head-to-head DNA-binding or cytotoxicity data exist for these specific analogs. The unsubstituted core represents the minimal pharmacophore, free from steric or electronic biases introduced by ring substituents, making it the preferred baseline compound for systematic SAR expansion.

Substituent SAR Electronic effects Steric modulation

Recommended Application Scenarios for 2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione


IDO1 Enzymatic and Cellular Screening Probe for Immuno-Oncology Target Validation

With confirmed IDO1 inhibition at 9.18 µM (cell-free) and 9.29 µM (HeLa cellular assay) [1], this compound serves as a tractable indoloquinoxaline-based probe for IDO1 target engagement studies. Its micromolar potency, while modest relative to clinical-stage inhibitors (e.g., ~100 nM examples in patent literature [2]), positions it as a scaffold for fragment-based or structure-guided optimization campaigns. Researchers can use the compound to benchmark assay conditions, validate IDO1 screening cascades, or serve as a reference inhibitor in kynurenine-pathway modulation studies where a well-characterized indoloquinoxaline chemotype is desired.

DNA Intercalation and Minor-Groove Binding Studies with Tunable Linker Geometry

The three-carbon propyl linker and unsubstituted indolo[2,3-b]quinoxaline core [1] provide a specific geometric presentation for DNA intercalation studies. Class-level evidence demonstrates that linker length and orientation affect the thermal stability of compound-DNA complexes [2]. This compound allows researchers to systematically compare DNA-binding thermodynamics with ethyl-linked or ring-substituted analogs, supporting biophysical studies (e.g., UV melting, circular dichroism, or isothermal titration calorimetry) aimed at dissecting linker-length contributions to intercalation affinity and sequence selectivity.

Medicinal Chemistry SAR Expansion from an Unsubstituted Baseline Scaffold

As the unsubstituted parent of a series that includes 7-methyl (CAS 578735-39-4) and 9-chloro analogs [1], this compound provides the minimal-structure baseline for systematic SAR exploration. Medicinal chemistry teams can use it as the starting material for late-stage functionalization or as the reference compound in parallel SAR studies where incremental changes (methyl, halo, methoxy) are introduced and compared against the unsubstituted core for DNA binding, IDO1 inhibition, and cellular activity endpoints [2].

Pharmacophore Validation in Indoloquinoxaline-Phthalimide Hybrid Design

The combination of a DNA-intercalating indoloquinoxaline core with a phthalimide terminus is a deliberate hybrid design strategy [1]. The phthalimide moiety introduces additional hydrogen-bond acceptor capacity (4 H-bond acceptors predicted) and modulates logP relative to non-imide analogs [2]. This compound serves as a proof-of-concept hybrid for evaluating whether the phthalimide appendage enhances target affinity, alters subcellular localization, or improves physicochemical properties compared to indoloquinoxalines bearing amine, morpholine, or pyrrolidinedione termini.

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